2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide
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Overview
Description
2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE is a complex organic compound that features a pyridazinone core linked to a triazolopyridine moiety through a cyclohexylmethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Synthesis of the Triazolopyridine Moiety: This involves the cyclization of appropriate precursors under basic conditions.
Linking the Moieties: The final step involves coupling the pyridazinone core with the triazolopyridine moiety using a cyclohexylmethyl bridge, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the triazolopyridine and phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core and triazolopyridine moiety are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-DICHLORO-4-((5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)OXY)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBONITRILE
- 2-[3,5-DICHLORO-4-(5-ISOPROPYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YLOXY)PHENYL]-3,5-DIOXO-2,3,4,5-TETRAHYDRO[1,2,4]TRIAZINE-6-CARBONITRILE
Uniqueness
The uniqueness of 2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)-N-{[1-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)CYCLOHEXYL]METHYL}ACETAMIDE lies in its specific structural features, such as the combination of a pyridazinone core with a triazolopyridine moiety and a cyclohexylmethyl bridge. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C26H28N6O2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C26H28N6O2/c33-24(18-32-25(34)13-12-21(30-32)20-9-3-1-4-10-20)27-19-26(14-6-2-7-15-26)17-23-29-28-22-11-5-8-16-31(22)23/h1,3-5,8-13,16H,2,6-7,14-15,17-19H2,(H,27,33) |
InChI Key |
OHRDHABVZDNZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CNC(=O)CN4C(=O)C=CC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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